

Unveiling the Solid-State Architecture of 3-Bromoindazole Derivatives: A Crystallographic Comparison

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Compound of Interest		
Compound Name:	3-Bromoindazole	
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For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography provides an unparalleled atomic-level view, crucial for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative analysis of the X-ray crystallographic data of two distinct **3-bromoindazole** derivatives, highlighting the influence of substitution on their solid-state packing and conformation.

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including kinase and nitric oxide synthase inhibition. The introduction of a bromine atom at the 3-position not only modulates the electronic properties of the indazole ring but also serves as a key synthetic handle for further molecular elaboration. Here, we compare the crystallographic parameters of two substituted **3-bromoindazole**s to illustrate how different functional groups impact their crystal lattice and molecular arrangement.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two **3-bromoindazole** derivatives, providing a quantitative basis for comparison.



Parameter	3-Bromo-6-nitro-1-(prop-2- ynyl)-1H-indazole	tert-Butyl 3-amino-5- bromo-1H-indazole-1- carboxylate
Chemical Formula	C10H6BrN3O2	C12H14BrN3O2
Molecular Weight	280.09 g/mol	Not explicitly provided in search results
Crystal System	Monoclinic	Not explicitly provided in search results
Space Group	P21/n	Not explicitly provided in search results
Unit Cell Dimensions		
a	14.6573(3) Å	Not explicitly provided in search results
b	4.1650(1) Å	Not explicitly provided in search results
С	17.4566(3) Å	Not explicitly provided in search results
α	90°	Not explicitly provided in search results
β	102.659(1)°	Not explicitly provided in search results
У	90°	Not explicitly provided in search results
Volume (V)	1039.78(4) ų	Not explicitly provided in search results
Molecules per unit cell (Z)	4	Not explicitly provided in search results

Experimental Protocols



The determination of the crystal structures for these compounds follows a standardized workflow in small-molecule X-ray crystallography.

Synthesis and Crystallization

3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole: This derivative was synthesized by reacting 3-bromo-6-nitroindazole with propargyl bromide in the presence of potassium carbonate and tetra-n-butylammonium bromide in tetrahydrofuran (THF). The resulting product was purified by chromatography on silica gel, and yellow crystals suitable for X-ray diffraction were obtained.[1]

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: The synthesis of this compound involved the Boc protection of the ring nitrogen of 3-amino-5-bromoindazole.

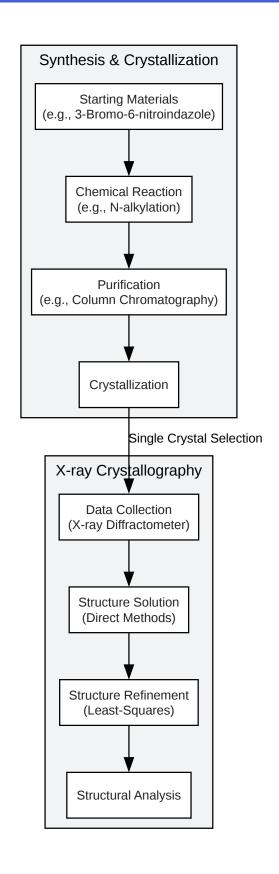
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data are collected, typically using a diffractometer equipped with a Mo Kα radiation source. The collected data are then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing Molecular Interactions and Workflows

To better understand the context of **3-bromoindazole** derivatives in research, the following diagrams illustrate a key signaling pathway they modulate and a typical experimental workflow for their structural analysis.

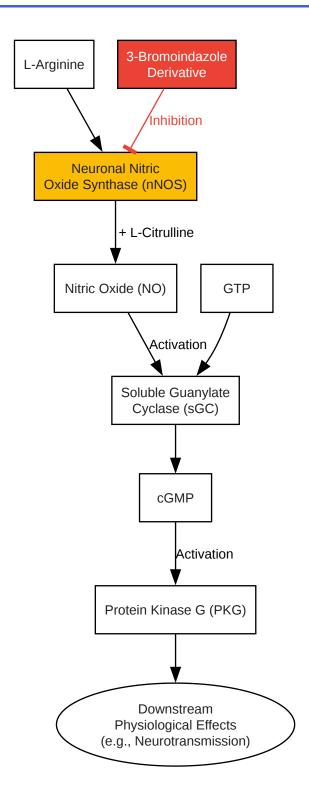




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Experimental workflow for the X-ray crystallographic analysis of **3-bromoindazole** derivatives.





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Inhibitory effect of **3-bromoindazole** derivatives on the nNOS signaling pathway.



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References

- 1. iucrdata.iucr.org [iucrdata.iucr.org]
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